Dexketoprofen (trometamol)

説明

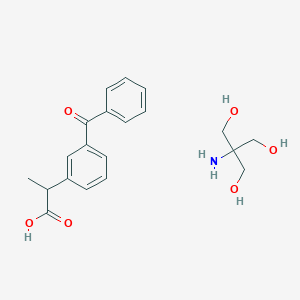

Structure

3D Structure of Parent

特性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMDHVOUNDEKW-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156604-79-4 | |

| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexketoprofen trometamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXKETOPROFEN TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dexketoprofen Trometamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dexketoprofen (B22426) trometamol, a potent non-steroidal anti-inflammatory drug (NSAID). The document details the synthetic pathways, experimental protocols, and analytical techniques crucial for its development and quality control.

Introduction

Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, the dextrorotatory (S)-(+)-enantiomer of the racemic compound ketoprofen (B1673614).[1] As an NSAID, it functions as a potent inhibitor of prostaglandin (B15479496) synthesis by blocking the cyclooxygenase (COX-1 and COX-2) pathways.[2] This targeted action provides effective analgesic, anti-inflammatory, and antipyretic properties.[1][2] The formulation as a tromethamine salt enhances the aqueous solubility and bioavailability of dexketoprofen, leading to a rapid onset of action.[1][3] The molecular formula of dexketoprofen trometamol is C₂₀H₂₅NO₆, and its molecular weight is 375.42 g/mol .[4]

Synthesis of Dexketoprofen Trometamol

The primary route for synthesizing dexketoprofen trometamol involves a salt formation reaction between dexketoprofen and tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol).[5] The synthesis begins with obtaining the optically pure dexketoprofen, which is typically achieved through the resolution of racemic ketoprofen or by asymmetric synthesis.[6][7][8] Following the isolation of dexketoprofen, it is reacted with an equimolar amount of tromethamine in a suitable solvent system to yield the final salt.[9]

The workflow for a typical synthesis process is illustrated below.

References

- 1. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dexketoprofen | C16H14O3 | CID 667550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. usbio.net [usbio.net]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. CN101928214A - A kind of synthetic method of dexketoprofen tromethamine - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. CN109096229A - A kind of synthetic method of dexketoprofen intermediate - Google Patents [patents.google.com]

- 9. CN101928214B - Method for synthesizing dexketoprofen trometamol - Google Patents [patents.google.com]

Unraveling the Crystalline Architecture of Dexketoprofen Trometamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of dexketoprofen (B22426) trometamol, a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding the solid-state properties of this active pharmaceutical ingredient (API) is crucial for ensuring its stability, bioavailability, and overall therapeutic efficacy. This document summarizes the crystallographic data of its known polymorphic and hydrated forms, details the experimental protocols for their characterization, and visualizes the analytical workflows.

Overview of Crystalline Forms

Dexketoprofen trometamol is known to exist in at least three distinct crystalline forms: two anhydrous polymorphs, designated as Form A and Form B, and a dihydrate form. Form A is the thermodynamically stable form under ambient conditions, while Form B is a metastable polymorph. The dihydrate form incorporates two water molecules into its crystal lattice.[1] The interconversion between the anhydrous and hydrated forms is a critical aspect of its solid-state chemistry.

Crystallographic Data

The following tables summarize the key crystallographic data for the known forms of dexketoprofen trometamol.

Dexketoprofen Trometamol Dihydrate (DK-T_2H₂O)

Single-crystal X-ray diffraction (SCXRD) has provided a detailed three-dimensional structure of the dihydrate form.[1]

Table 1: Crystallographic Data for Dexketoprofen Trometamol Dihydrate

| Parameter | Value |

| Empirical Formula | C₁₆H₁₄O₃·C₄H₁₁NO₃·2H₂O |

| Formula Weight | 411.45 |

| Temperature | 100(2) K |

| Wavelength (Cu Kα) | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 13.038(3) Å |

| b | 6.096(1) Å |

| c | 27.234(6) Å |

| α | 90° |

| β | 98.63(3)° |

| γ | 90° |

| Volume | 2137.9(8) ų |

| Z | 4 |

| Density (calculated) | 1.278 Mg/m³ |

| Absorption Coefficient | 0.783 mm⁻¹ |

| F(000) | 880 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 3.26 to 66.54° |

| Index ranges | -15<=h<=15, -7<=k<=7, -32<=l<=32 |

| Reflections collected | 30053 |

| Independent reflections | 7338 [R(int) = 0.0461] |

| Completeness to theta = 66.54° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.926 and 0.863 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 7338 / 1 / 553 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0410, wR2 = 0.1044 |

| R indices (all data) | R1 = 0.0436, wR2 = 0.1073 |

| Largest diff. peak and hole | 0.231 and -0.222 e.Å⁻³ |

Source: CCDC 2012545[1]

Anhydrous Polymorphs: Form A and Form B

Form A is the stable anhydrous polymorph, while Form B is metastable and tends to convert to Form A.[2] The crystal structure of Form A has been determined, whereas for Form B, characterization is primarily based on X-ray powder diffraction (XRPD) data.

Table 2: Crystallographic Data for Anhydrous Form A

| Parameter | Value |

| Empirical Formula | C₁₆H₁₄O₃·C₄H₁₁NO₃ |

| Formula Weight | 375.42 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 12.984(3) Å |

| b | 6.104(1) Å |

| c | 25.084(5) Å |

| α | 90° |

| β | 94.34(3)° |

| γ | 90° |

| Volume | 1980.5(7) ų |

| Z | 4 |

| Density (calculated) | 1.259 Mg/m³ |

Source: CCDC 1944780

Table 3: Characteristic X-ray Powder Diffraction Peaks for Anhydrous Form A and Form B

| Form A (2θ ± 0.2°) | Form B (Characteristic Peaks) |

| 5.14 | The XRPD pattern for Form B is distinct from Form A, but specific peak positions are not consistently reported in publicly available literature due to its instability. Patents describe it as being obtainable under different crystallization conditions but converting to Form A over time. |

| 8.02 | |

| 9.83 | |

| 10.06 | |

| 10.37 | |

| 16.06 | |

| 16.29 | |

| 17.50 | |

| 19.58 | |

| 21.47 | |

| 26.86 |

Source: EP1739072A1[2]

Experimental Protocols

The characterization of the crystalline forms of dexketoprofen trometamol involves several key analytical techniques. The following sections detail the methodologies employed.

Crystallization

Preparation of Single Crystals of Dihydrate Form: Single crystals of the dihydrate form suitable for SCXRD can be obtained by slow evaporation from an aqueous solution. A typical procedure involves dissolving dexketoprofen trometamol Form A in deionized water at room temperature and allowing the solution to stand undisturbed. Colorless, plate-like crystals of the dihydrate form are expected to form over several days.[1]

Preparation of Anhydrous Form A: The thermodynamically stable Form A is typically obtained through a controlled crystallization process. One method involves dissolving dexketoprofen acid and tromethamine in a mixture of ethanol (B145695) and xylene at an elevated temperature (e.g., 50-55 °C) to form a clear solution. A controlled, slow cooling rate is then applied to induce crystallization of Form A.[2]

Preparation of Anhydrous Form B: The metastable Form B can be obtained by rapid cooling of a supersaturated solution of dexketoprofen trometamol. For instance, a solution in an ethanol/xylene mixture, similar to the preparation of Form A, can be rapidly cooled to a lower temperature (e.g., 0-5 °C) to favor the crystallization of the kinetically preferred Form B.[2]

Single-Crystal X-ray Diffraction (SCXRD)

A suitable single crystal is mounted on a goniometer head. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

-

Instrument: A four-circle diffractometer equipped with a CCD or CMOS detector.

-

Radiation Source: Monochromatic X-ray radiation, commonly Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å).

-

Data Collection: A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections for factors such as Lorentz and polarization effects, and absorption are applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for fingerprinting crystalline phases and is particularly useful for distinguishing between polymorphs.

-

Instrument: A powder diffractometer in Bragg-Brentano geometry.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα), and the intensity of the diffracted X-rays is measured as a function of the diffraction angle 2θ.

-

Typical Scan Parameters:

-

2θ Range: 3° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1°/min

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is used to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the relationship between the different forms of dexketoprofen trometamol.

Conclusion

The solid-state landscape of dexketoprofen trometamol is characterized by the existence of two anhydrous polymorphs and a dihydrate form. A thorough understanding of their respective crystal structures, stability, and interconversion pathways is paramount for the development of robust and effective drug products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling informed decisions in formulation development, manufacturing, and quality control. The application of techniques such as SCXRD and XRPD is indispensable for the comprehensive characterization of this important active pharmaceutical ingredient.

References

Beyond Cyclooxygenase: An In-depth Technical Guide to the Multifaceted Mechanisms of Dexketoprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexketoprofen (B22426), the S-(+)-enantiomer of ketoprofen, is a well-established nonsteroidal anti-inflammatory drug (NSAID) primarily recognized for its potent inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[1][2] However, a growing body of evidence suggests that the therapeutic efficacy of dexketoprofen extends beyond its COX-inhibitory activity. This technical guide delves into the supplementary mechanisms of action of dexketoprofen, providing a comprehensive overview of its effects on various signaling pathways and cellular processes that contribute to its analgesic and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complex pharmacology of this widely used analgesic.

Core Mechanisms Beyond COX Inhibition

Emerging research has identified several non-COX-mediated pathways through which dexketoprofen exerts its effects. These include the modulation of the nitric oxide (NO) pathway, interaction with the central serotonergic system, antioxidant activities, and a recently discovered role in the activation of the NLRP3 inflammasome.

Modulation of the L-arginine-Nitric Oxide (NO) Pathway

Dexketoprofen's antinociceptive effects appear to be significantly influenced by the L-arginine-nitric oxide (NO) signaling pathway.[3][4] Studies have demonstrated that the analgesic activity of dexketoprofen is attenuated by the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS).[3][5] This suggests that a component of dexketoprofen's analgesic action is dependent on the production of NO. The precise mechanism of this interaction is still under investigation but may involve the modulation of downstream signaling cascades, such as the cGMP pathway, which is known to be involved in pain processing.[6][7] The involvement of the NO pathway points towards a more complex central and peripheral mechanism of action than simple prostaglandin (B15479496) synthesis inhibition.[5][8]

Interaction with the Serotonergic System

Evidence suggests an interplay between dexketoprofen and the central serotonergic system in mediating its antinociceptive effects. The analgesic effect of dexketoprofen has been shown to be significantly increased by the presence of a serotonin (B10506) receptor antagonist, indicating a modulatory role of the 5-HT pathway in the drug's action.[4] This interaction suggests that dexketoprofen may influence the descending pain inhibitory pathways that are regulated by serotonin. While the direct molecular targets within this pathway have yet to be fully elucidated, this interaction highlights a potential central nervous system component to dexketoprofen's mechanism that is independent of its peripheral anti-inflammatory effects.

Antioxidant Properties

Dexketoprofen has been shown to possess antioxidant properties, which may contribute to its therapeutic effects by mitigating oxidative stress associated with inflammation.[9][10] In inflammatory conditions, the production of reactive oxygen species (ROS) is often elevated, leading to cellular damage. Studies have indicated that dexketoprofen can modulate the levels of various oxidative stress markers. For instance, in preclinical models, dexketoprofen administration has been associated with changes in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as levels of reduced glutathione (B108866) (GSH).[11] By restoring redox balance, dexketoprofen may help to protect cells from oxidative damage during acute inflammation.[9]

NLRP3 Inflammasome Activation

In a surprising and novel finding, recent research has demonstrated that dexketoprofen can enhance the activation of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome in human macrophages.[12][13] This effect is mediated by the binding of dexketoprofen to the NLRP3 NATCH domain, which facilitates ATP hydrolysis and subsequent inflammasome activation.[12][13] This leads to an increased release of the pro-inflammatory cytokine IL-1β.[13] This finding presents a paradoxical pro-inflammatory potential for dexketoprofen under certain conditions and suggests that its use in the context of autoin-flammatory diseases, where inflammasomes play a central role, should be approached with caution. This mechanism is independent of COX inhibition and reveals a previously unknown interaction of dexketoprofen with the innate immune system.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies investigating the non-COX mechanisms of dexketoprofen.

Table 1: Antinociceptive Potency and Modulation by the Nitric Oxide Pathway

| Experimental Model | Outcome Measure | Dexketoprofen ED₅₀ (mg/kg, i.p.) | Dexketoprofen ED₅₀ with L-NAME (10 mg/kg, i.p.) | Fold Increase in ED₅₀ | Reference |

| Acetic Acid Writhing Test (Mice) | % Inhibition of Writhing | 12.41 ± 0.32 | 33.10 ± 4.30 | 2.67 | [5] |

| Tail Flick Test (Mice) | % Maximum Possible Effect | 48.06 ± 1.73 | 105.02 ± 9.66 | 2.19 | [5] |

Table 2: Effects on Systemic Oxidative Stress Markers in a Rat Model of Inflammation

| Oxidative Stress Marker | Control (Solvent) | Dexketoprofen | % Change vs. Control | Reference |

| Superoxide Dismutase (SOD) (U/mg protein) | 1.13 ± 0.14 | 1.35 ± 0.11 | +19.5% | [11] |

| Catalase (CAT) (U/mg protein) | 0.45 ± 0.06 | 0.58 ± 0.07 | +28.9% | [11] |

| Reduced Glutathione (GSH) (nmol/mg protein) | 1.28 ± 0.19 | 1.62 ± 0.15 | +26.6% | [11] |

| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 1.52 ± 0.21 | 1.18 ± 0.13 | -22.4% | [9] |

Data are presented as mean ± standard deviation. The study from which this data is extracted used a carrageenan-induced paw edema model in rats.

Experimental Protocols

Assessment of Antinociceptive Activity and NO Pathway Involvement

-

Animal Model: Male CF-1 mice (25-30 g) were used.[5]

-

Nociceptive Tests:

-

Acetic Acid Writhing Test: Mice were injected intraperitoneally (i.p.) with 0.6% acetic acid solution (10 mL/kg). The number of writhes (abdominal constrictions) was counted for 5 minutes, starting 5 minutes after the injection. Antinociception was expressed as the percentage of inhibition of writhes compared to control animals.[5]

-

Tail Flick Test: A digital algesimeter was used to apply a heat stimulus to the tail of the mouse. The latency to tail withdrawal was recorded. A cut-off time of 8 seconds was set to prevent tissue damage. The antinociceptive response was calculated as the percentage of the maximum possible effect (% MPE).[5]

-

-

Drug Administration: Dexketoprofen was administered i.p. at various doses (1-300 mg/kg) to generate dose-response curves. For the NO pathway investigation, the NOS inhibitor L-NAME (1, 3, or 10 mg/kg) was administered i.p. 30 minutes before dexketoprofen.[5]

-

Data Analysis: The dose that produced 50% of the maximum possible effect (ED₅₀) was calculated by linear regression analysis of the log dose-response curve.[5]

Evaluation of NLRP3 Inflammasome Activation in Human Macrophages

-

Cell Culture: Human macrophages were used for the in vitro assays.[13]

-

Inflammasome Activation: Macrophages were primed with 1 ng/mL of lipopolysaccharide (LPS) for 4 hours. Subsequently, the inflammasome was activated with 5 mM ATP for 30 minutes or 10 µM nigericin (B1684572) for 30 minutes. Dexketoprofen was added at various concentrations (0.1 nM to 100 nM) during the activation step.[13][14]

-

Outcome Measures:

-

IL-1β Release: The concentration of IL-1β in the cell culture supernatant was measured by ELISA.[13][14]

-

Cell Death (Pyroptosis): Cell death was quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.[13]

-

Western Blot Analysis: The expression of caspase-1 and gasdermin D in cell lysates was analyzed by Western blot to confirm inflammasome activation.[14]

-

-

NLRP3 ATPase Activity Assay: The effect of dexketoprofen on the ATPase activity of purified human NLRP3 protein was assessed. 10 µM of dexketoprofen was incubated with 1 µg/mL of purified human NLRP3 in a kinase buffer. The generation of ADP was measured to determine ATPase activity. The NLRP3 inhibitor MCC950 was used as a control.[13]

Determination of Antioxidant Parameters

-

Animal Model: Wistar albino rats were used in a carrageenan-induced paw edema model of acute inflammation.[9]

-

Sample Collection: Blood and tissue samples were collected for the analysis of oxidative stress markers.

-

Assay Methods:

-

Superoxide Dismutase (SOD) Activity: The epinephrine (B1671497) method was used. The assay mixture contained the sample, epinephrine, and carbonate buffer. The absorbance was measured at 470 nm.[9]

-

Catalase (CAT) Activity: The assay mixture contained the sample, catalase buffer, and 10 mM H₂O₂. The change in absorbance was measured at 230 nm.[9]

-

Reduced Glutathione (GSH) Levels: GSH levels were determined using standard colorimetric assay kits.

-

Lipid Peroxidation (TBARS): The concentration of thiobarbituric acid reactive substances (TBARS) was measured as an index of lipid peroxidation.

-

Signaling Pathways and Experimental Workflows

Caption: Dexketoprofen's modulation of the L-arginine-NO pathway.

Caption: Dexketoprofen enhances NLRP3 inflammasome activation.

Caption: Experimental workflow for assessing antioxidant activity.

Conclusion

While the inhibition of COX enzymes remains the cornerstone of dexketoprofen's mechanism of action, the evidence presented in this guide clearly indicates that its pharmacological profile is far more complex. The modulation of the nitric oxide pathway, interactions with the serotonergic system, and its antioxidant effects likely contribute significantly to its overall analgesic and anti-inflammatory efficacy. The recent discovery of its ability to activate the NLRP3 inflammasome adds a new layer of complexity and warrants further investigation, particularly concerning its use in chronic inflammatory conditions. A comprehensive understanding of these non-COX-mediated actions is crucial for the rational design of future therapeutic strategies and for optimizing the clinical use of dexketoprofen. This multifaceted activity profile may explain its high potency and efficacy in various pain states. Further research is needed to fully elucidate the clinical relevance of these supplementary mechanisms and to explore their potential for therapeutic exploitation.

References

- 1. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Nitric Oxide Mediated Dexketoprofen Antinociception [repositorio.udd.cl]

- 4. Receptors involved in dexketoprofen analgesia in murine visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. er-journal.com [er-journal.com]

- 6. Role of L-arginine/NO/cGMP/KATP channel signaling pathway in the central and peripheral antinociceptive effect of thymoquinone in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The involvement of the nitric oxide in the effects and expression of opioid receptors during peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Treatment of oxidative stress-induced pain and inflammation with dexketoprofen trometamol loaded different molecular weight chitosan nanoparticles: Formulation, characterization and anti-inflammatory activity by using in vivo HET-CAM assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dexketoprofen enhances NLRP3 activation via ATPase activity after canonical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dexketoprofen enhances NLRP3 activation via ATPase activity after canonical stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Dexketoprofen Trometamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexketoprofen (B22426) trometamol is the tromethamine salt of the S-(+)-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614).[1][2] Racemic ketoprofen is a potent inhibitor of prostaglandin (B15479496) synthesis, with this activity primarily attributed to the S-(+)-enantiomer, dexketoprofen.[1][3] The R-(-)-enantiomer is largely devoid of this activity.[1][3] The use of the single, active enantiomer is intended to provide the therapeutic effect while potentially reducing the metabolic load and adverse events associated with the racemic mixture.[4] The tromethamine salt enhances the water solubility and absorption of dexketoprofen, leading to a more rapid onset of action.[4][5] This guide provides an in-depth overview of the preclinical pharmacokinetic and pharmacodynamic properties of dexketoprofen trometamol, supported by experimental data and methodologies.

Pharmacodynamics: The Molecular Basis of Efficacy

The primary mechanism of action for dexketoprofen, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid.[4][6] Prostaglandins are key mediators of inflammation, pain, and fever.[7] Dexketoprofen has been shown to inhibit both COX-1 and COX-2 isoforms.[4][6]

Cyclooxygenase (COX) Inhibition

Dexketoprofen demonstrates potent inhibitory activity against both COX-1 and COX-2. The S-(+)-enantiomer is significantly more potent than the R-(-)-enantiomer.[8]

Table 1: In Vitro Cyclooxygenase Inhibition by Dexketoprofen (S-(+)-Ketoprofen)

| Enzyme | IC50 | Source |

| COX-1 | 1.9 nM | [9] |

| COX-2 | 27 nM | [9] |

| COX-2 (in guinea pig whole blood) | 0.024 µM | [8] |

| COX-2 (from sheep placenta) | 5.3 µM | [8] |

Signaling Pathway of COX Inhibition

Preclinical Efficacy Models

Animal studies have confirmed the analgesic and anti-inflammatory potency of dexketoprofen.

-

Analgesic Activity: In murine models of visceral pain, such as the acetic acid abdominal constriction (writhing) test, intraperitoneally administered dexketoprofen demonstrated a potent antinociceptive effect.[10][11] In this model, dexketoprofen showed higher relative potency compared to racemic ketoprofen.[11] Studies also suggest that its analgesic effect may involve mechanisms beyond simple COX inhibition, with potential contributions from the nitric oxide (NO) and serotonin (B10506) (5-HT) pathways.[10]

-

Anti-inflammatory Potency: In animal models, the anti-inflammatory potency of dexketoprofen was consistently found to be equivalent to that of a double dose of racemic ketoprofen.[1]

-

Gastrointestinal Effects: In rats, the gastric ulcerogenic effect of dexketoprofen at oral doses of 1.5 to 6 mg/kg was not different from that of double the dose (3 to 12 mg/kg) of racemic ketoprofen.[1] However, repeated oral administration of dexketoprofen as the trometamol salt resulted in less gastric ulceration compared to the free acid form of both dexketoprofen and the racemate.[1]

Experimental Protocols: Pharmacodynamic Studies

-

Acetic Acid Writhing Test (Murine Model of Visceral Pain):

-

Animals: Mice are typically used.[10]

-

Procedure: A dose-response curve for dexketoprofen (e.g., 1, 3, 10, 30, and 100 mg/kg, i.p.) is established.[10]

-

Induction of Pain: Visceral pain is induced by an intraperitoneal injection of acetic acid.[10]

-

Endpoint: The number of abdominal constrictions (writhes) is counted over a specified period following the acetic acid injection. A reduction in the number of writhes compared to a control group indicates an analgesic effect.[10]

-

-

Chronic Toxicity Studies (Gastrointestinal Safety):

-

Animals: Mice and monkeys have been used.[6]

-

Procedure: Animals are administered dexketoprofen trometamol daily at varying doses. A No Observed Adverse Effect Level (NOAEL) was established at 3 mg/kg/day.[6]

-

Endpoint: The primary adverse effect observed at high doses was dose-related gastrointestinal erosions and ulcers.[6]

-

Preclinical Pharmacokinetics: ADME Profile

The pharmacokinetic profile of dexketoprofen has been evaluated in several animal species.[1][3] The tromethamine salt formulation significantly influences its absorption characteristics.

Absorption

Dexketoprofen trometamol is rapidly absorbed following oral administration.[1] The tromethamine salt increases the drug's solubility, which in turn accelerates its absorption, leading to a faster onset of action compared to the free acid form.[4]

Distribution

Dexketoprofen is highly bound to plasma proteins, primarily albumin (approximately 99%).[4][12] Its apparent volume of distribution is consistent with its high protein binding.[4] It has been detected in the synovial fluid of animals following administration.[4] Notably, dexketoprofen does not accumulate in fat tissue, unlike its R-(-)-enantiomer.[2][4]

Metabolism

Dexketoprofen is extensively metabolized in the liver, primarily through glucuronide conjugation.[2][13] Hydroxylation, mediated by cytochrome P450 enzymes (CYP2C8 and CYP2C9), represents a minor metabolic pathway.[4][13] Importantly, in preclinical and clinical studies, there is no evidence of bioinversion from the active S-(+)-enantiomer to the inactive R-(-)-enantiomer.[1][6]

Excretion

The primary route of elimination for dexketoprofen and its metabolites is renal excretion.[4][6] Following metabolism, the acyl-glucuronide conjugate is the main compound recovered in the urine.[1][6] Virtually no unchanged drug is found in the urine.[2][4] The elimination is rapid, and no drug accumulation has been observed after repeated administration in preclinical models.[6]

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Dexketoprofen (Note: Specific quantitative data from preclinical animal models is limited in the provided search results. The table below summarizes the qualitative findings and includes human data for context where preclinical data is unavailable.)

| Parameter | Observation in Preclinical Models/Context | Source |

| Absorption | Rapid, enhanced by tromethamine salt. | [1][4] |

| Distribution | High plasma protein binding (~99%). Apparent Vd of ~0.25 L/kg (in humans). Does not accumulate in fat. | [4][12] |

| Metabolism | Primarily hepatic via glucuronide conjugation. Minor hydroxylation via CYP2C8/CYP2C9. No bioinversion from S to R form. | [4][6][13] |

| Excretion | Mainly renal excretion of metabolites (acyl-glucuronide). | [4][6] |

| Half-life (t1/2) | Rapid elimination. ~1.05 h in healthy human subjects after a single oral dose. | [4] |

| Tmax (oral) | ~30 minutes in healthy human subjects. | [4][13] |

Experimental Workflow for a Preclinical Pharmacokinetic Study

Metabolic Pathway of Dexketoprofen

Conclusion

Preclinical studies demonstrate that dexketoprofen trometamol is a potent NSAID with a well-characterized pharmacokinetic and pharmacodynamic profile. Its primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes, with the S-(+)-enantiomer being responsible for this activity. The tromethamine salt formulation facilitates rapid absorption, leading to a swift onset of action. The compound is highly protein-bound, undergoes extensive hepatic metabolism primarily via glucuronidation, and is rapidly excreted through the kidneys with no evidence of accumulation or chiral inversion. These preclinical findings provide a strong foundation for its clinical use in the management of mild to moderate pain.[1][4][6]

References

- 1. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical and Clinical Development of Dexketoprofen | Semantic Scholar [semanticscholar.org]

- 4. saperessere.com [saperessere.com]

- 5. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]

- 6. mims.com [mims.com]

- 7. What is Dexketoprofen Trometamol used for? [synapse.patsnap.com]

- 8. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Receptors involved in dexketoprofen analgesia in murine visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dexketoprofen-induced antinociception in animal models of acute pain: synergy with morphine and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]

- 13. go.drugbank.com [go.drugbank.com]

Dexketoprofen's Binding Affinity to Cyclooxygenase Isoforms: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexketoprofen (B22426), the S-(+)-enantiomer of ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) renowned for its potent analgesic and anti-inflammatory properties. Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923)—key mediators of pain, inflammation, and fever. Understanding the differential binding affinity of dexketoprofen to the two main COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, is paramount for elucidating its efficacy and safety profile. This technical guide provides an in-depth analysis of dexketoprofen's binding affinity to COX-1 and COX-2, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Dexketoprofen's Binding Affinity

The inhibitory potency of dexketoprofen against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The available data, derived from various experimental systems, are summarized below.

| Parameter | COX-1 | COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Experimental System |

| IC50 | 1.9 nM[1] | 27 nM[1] | 0.07 | Purified Enzyme Assay |

| IC50 | - | 0.024 µM (24 nM)[2] | - | Guinea Pig Whole Blood Assay |

| IC50 | - | 5.3 µM (5300 nM)[2] | - | Purified COX-2 from Sheep Placenta |

Note: The variability in IC50 values highlights the influence of the experimental system on the determination of binding affinity. Assays using purified enzymes may yield different results compared to more physiologically complex systems like whole blood assays, where factors such as plasma protein binding can influence drug availability.

Signaling Pathway of Prostaglandin (B15479496) Synthesis and Inhibition by Dexketoprofen

Dexketoprofen exerts its anti-inflammatory and analgesic effects by intercepting the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into the unstable intermediate Prostaglandin G2 (PGG2) and subsequently to Prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), each with distinct physiological roles. Dexketoprofen's inhibition of COX-1 and COX-2 blocks the formation of PGG2 and PGH2, thereby downregulating the production of these pro-inflammatory and pain-sensitizing mediators.[3][4][5][6][7]

Experimental Protocols for Determining COX Inhibition

The determination of dexketoprofen's binding affinity to COX-1 and COX-2 involves various in vitro and ex vivo assays. The following sections outline the general methodologies employed.

Purified Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of dexketoprofen on purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Highly purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: A reaction mixture is prepared containing the purified COX enzyme, a heme cofactor, and a buffer solution.

-

Inhibitor Addition: Varying concentrations of dexketoprofen are added to the reaction mixture and pre-incubated with the enzyme for a specified period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Measurement: The production of prostaglandins (e.g., PGE2) is quantified. This can be achieved through various methods, including:

-

Radioimmunoassay (RIA): Using specific antibodies to detect radiolabeled prostaglandins.

-

Enzyme-linked immunosorbent assay (ELISA): A colorimetric or fluorometric detection method.

-

Liquid chromatography-mass spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying prostanoids.

-

-

Data Analysis: The percentage of enzyme inhibition at each dexketoprofen concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the dexketoprofen concentration and fitting the data to a dose-response curve.

Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by accounting for factors like cell membrane permeability and plasma protein binding.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Inhibitor Incubation: Aliquots of the whole blood are incubated with various concentrations of dexketoprofen for a defined period.

-

COX-1 Activity Measurement:

-

To measure COX-1 activity, blood clotting is induced (e.g., by allowing it to clot at 37°C).

-

The production of thromboxane B2 (TXB2), a stable metabolite of the COX-1-derived thromboxane A2, is measured in the serum, typically by RIA or ELISA.

-

-

COX-2 Activity Measurement:

-

To measure COX-2 activity, the whole blood is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

-

The production of prostaglandin E2 (PGE2) is then measured in the plasma, usually by RIA or ELISA.

-

-

Data Analysis: The IC50 values for COX-1 and COX-2 are determined by analyzing the dose-dependent inhibition of TXB2 and PGE2 production, respectively.

Conclusion

Dexketoprofen demonstrates potent inhibitory activity against both COX-1 and COX-2 enzymes. The available data from purified enzyme assays suggest a preferential, though not highly selective, inhibition of COX-2 over COX-1. The variability in reported IC50 values underscores the importance of considering the experimental context when evaluating the binding affinity of COX inhibitors. The methodologies described provide a framework for the continued investigation and characterization of the interaction between dexketoprofen and cyclooxygenase isoforms, which is crucial for optimizing its clinical use and for the development of future anti-inflammatory and analgesic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PathWhiz [pathbank.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chiral Separation Techniques for Ketoprofen Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal techniques employed for the chiral separation of ketoprofen (B1673614) enantiomers. Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of (S)-(+)-ketoprofen and (R)-(-)-ketoprofen. The (S)-enantiomer is responsible for the therapeutic anti-inflammatory effects by inhibiting cyclooxygenase enzymes, while the (R)-enantiomer is largely inactive and can undergo metabolic inversion to the active (S)-form in the body.[1][2][3] Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance for pharmaceutical development, quality control, and pharmacokinetic studies.

This guide details the core methodologies for chiral separation, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Simulated Moving Bed (SMB) chromatography. It offers structured data for easy comparison of techniques, detailed experimental protocols, and visualizations of key workflows and principles.

Data Presentation: Comparative Analysis of Chiral Separation Techniques

The following tables summarize quantitative data from various studies on the chiral separation of ketoprofen enantiomers, offering a comparative perspective on the performance of different methods.

High-Performance Liquid Chromatography (HPLC)

| Chiral Stationary Phase (CSP) / Selector | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Analysis Time (min) | Reference |

| Polysaccharide-Based CSPs | ||||||

| Chiralpak AD® (20 µm) | 10% Ethanol (B145695) / 90% n-Hexane / 0.01% TFA | - | - | - | - | [4][5] |

| Chiralpak AD® (20 µm) | 100% Ethanol / 0.01% TFA | - | - | - | - | [4][5] |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol | - | 254 | - | - | [6][7] |

| OJ-H column (Cellulose derivative) | n-Hexane / Isopropanol (80:20, v/v) | - | 254 | - | < 20 | [8] |

| Lux Amylose-2 | Acetonitrile (B52724) / Water (acidified) | 1.0 | - | > 1.5 | < 10 | [9][10] |

| Macrocyclic Antibiotic-Based CSPs | ||||||

| Chirobiotic V | Tetrahydrofuran / 0.5% TEAA buffer (15:85) | 0.7 | - | 2.28 | - | [11] |

| Chiral Mobile Phase Additives (CMPAs) | ||||||

| Norvancomycin (B1247964) (2.0 mM) on C8 column | Acetonitrile / TEAA buffer (pH 5.2) (35:65, v/v) | - | - | - | - | [12] |

| Vancomycin on C8 column | Methanol / 0.25% TEAA buffer (50:50) | 0.7 | - | 2.22 | - | [11] |

Capillary Electrophoresis (CE)

| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Detection (nm) | Resolution (Rs) | Analysis Time (min) | Reference |

| Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (50 mM) | Phosphate (B84403) buffer | - | - | - | - | < 20 | [13][14] |

| Heptakis(tri-O-methyl)-β-cyclodextrin (75 mM) | - | - | - | - | - | - | [15] |

| Heptakis 2,3,6-tri-O-methyl-β-cyclodextrin (TMβCD) (0.05 M) | Phosphate-triethanolamine buffer | - | - | - | - | - | [16] |

Simulated Moving Bed (SMB) Chromatography

| Stationary Phase | Mobile Phase | Feed Concentration (g/L) | Productivity (gfeed/Lbed·hr) | Solvent Consumption (Lsolvent/gfeed) | Purity (%) | Reference |

| Chiralpak AD® (20 µm) | 100% Ethanol / 0.01% TFA | 40 | 3.84 | 0.78 | > 98.6 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the chiral separation of ketoprofen.

Protocol 1: HPLC Separation using a Polysaccharide-Based Chiral Stationary Phase

This protocol is based on the methodology for separating ketoprofen enantiomers using a Lux Amylose-2 column.[9][10]

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Chiral Stationary Phase: Lux Amylose-2 column.

-

Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) and acidify with 0.1% acetic acid. Filter and degas the mobile phase before use.

-

-

Sample Preparation:

-

Dissolve the racemic ketoprofen standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Set the column temperature to 25°C.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the UV detection wavelength to 254 nm.

-

-

Injection and Data Acquisition:

-

Inject a suitable volume of the sample (e.g., 10 µL) onto the column.

-

Acquire data for a sufficient time to allow for the elution of both enantiomers.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times.

-

Calculate the resolution (Rs) between the two peaks to assess the quality of the separation.

-

Quantify the individual enantiomers by integrating the peak areas.

-

Protocol 2: Capillary Electrophoresis Separation using a Cyclodextrin Chiral Selector

This protocol is based on the methodology for separating ketoprofen enantiomers using heptakis-2,3,6-tri-O-methyl-β-cyclodextrin.[13][14]

-

System Preparation:

-

Capillary Electrophoresis System: A standard CE system with a power supply, detector (e.g., UV), and autosampler.

-

Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

-

Background Electrolyte (BGE): Prepare a phosphate buffer and add 50 mM heptakis-2,3,6-tri-O-methyl-β-cyclodextrin as the chiral selector. Adjust the pH as necessary.

-

-

Sample Preparation:

-

Dissolve the racemic ketoprofen standard or sample in the BGE or a suitable low-conductivity buffer.

-

-

Electrophoretic Conditions:

-

Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.

-

Set the capillary temperature (e.g., 25°C).

-

Apply a voltage (e.g., 20 kV).

-

Set the UV detection wavelength to 254 nm.

-

-

Injection and Data Acquisition:

-

Inject the sample using hydrodynamic or electrokinetic injection.

-

Acquire the electropherogram.

-

-

Data Analysis:

-

Identify the peaks for each enantiomer based on their migration times.

-

Calculate the resolution between the peaks.

-

Determine the concentration of each enantiomer.

-

Protocol 3: Simulated Moving Bed (SMB) Chromatography for Preparative Separation

This protocol outlines the general steps for preparative separation of ketoprofen enantiomers using SMB technology, based on the work with Chiralpak AD®.[4][5]

-

System and Column Preparation:

-

SMB System: A laboratory-scale SMB unit with multiple columns (e.g., six columns), pumps for eluent, feed, extract, and raffinate, and a valve system for port switching.

-

Stationary Phase: Pack the columns with Chiralpak AD® (20 µm).

-

Mobile Phase: Prepare a solution of 100% ethanol with 0.01% trifluoroacetic acid (TFA).

-

-

Determination of Adsorption Isotherms:

-

Perform frontal analysis or pulse experiments on a single column to determine the adsorption isotherms (e.g., Langmuir isotherms) for each enantiomer. This data is crucial for the design and optimization of the SMB process.

-

-

SMB Operating Parameter Calculation:

-

Based on the isotherm data, use a suitable model (e.g., triangle theory) to calculate the optimal flow rates for the four zones of the SMB unit (eluent, feed, extract, and raffinate) and the switching time.

-

-

SMB Operation:

-

Equilibrate the entire system with the mobile phase.

-

Set the calculated flow rates for each pump.

-

Introduce the feed solution containing the racemic ketoprofen (e.g., 40 g/L) into the designated port.

-

Start the periodic switching of the inlet and outlet ports according to the calculated switching time.

-

-

Fraction Collection and Analysis:

-

Collect the extract stream (containing the more strongly retained enantiomer) and the raffinate stream (containing the less retained enantiomer).

-

Analyze the purity of the collected fractions using an analytical chiral HPLC method (e.g., Protocol 1).

-

-

Process Optimization:

-

Adjust the flow rates and switching time as needed to achieve the desired purity and productivity.

-

Visualizations: Diagrams of Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the fundamental principles of chiral recognition.

Caption: Workflow for Chiral HPLC Separation of Ketoprofen.

Caption: Principle of Chiral Recognition by a Selector.

Caption: Workflow for Preparative SMB Chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN103792311A - Resolution method of ketoprofen enantiomers by high performance liquid chromatography - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography-Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chiral and nonchiral determination of ketoprofen in pharmaceuticals by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantiomeric purity determination of ketoprofen by capillary electrophoresis: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of ketoprofen enantiomers in human serum by capillary zone electrophoresis: man pharmacokinetic studies after administration of rac-ketoprofen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dexketoprofen Trometamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Dexketoprofen (B22426) trometamol, a non-steroidal anti-inflammatory drug (NSAID). This document details key spectroscopic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables for easy comparison, detailed experimental protocols for each technique, and visualizations of the drug's mechanism of action and analytical workflows.

Introduction

Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, the S-(+)-enantiomer of ketoprofen (B1673614).[1] It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quantification in pharmaceutical formulations and biological matrices.

Spectroscopic Data

The following sections summarize the key spectroscopic data for Dexketoprofen trometamol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Dexketoprofen trometamol. The wavelength of maximum absorbance (λmax) is dependent on the solvent used.

| Solvent | λmax (nm) | Reference |

| 0.1 N HCl | 259 | [2] |

| 0.1 N HCl | 260 | [3] |

| Methanol | 256 | [4] |

| Methanol | Not Specified | [5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the Dexketoprofen trometamol molecule. The spectra are typically recorded using the Potassium Bromide (KBr) pellet method.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H stretch (trometamol) | 3300 - 3500 (broad) | [3] |

| C-H stretch (aromatic) | ~3060 | [3] |

| C=O stretch (ketone) | ~1655 | [3] |

| C=O stretch (acid salt) | ~1577 | [3] |

| C=C stretch (aromatic) | ~1595, 1480 | [3] |

| C-O stretch | ~1280 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For reference, the ¹H and ¹³C NMR data for the closely related ketoprofen are available in the literature and can provide an approximation of the expected signals for the dexketoprofen moiety.[7]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and specific quantification of Dexketoprofen trometamol. Electrospray ionization (ESI) is a commonly used ionization technique.

| Ionization Mode | Parent Ion (m/z) | Fragment Ions (m/z) | Reference |

| ESI Positive | 255.2 [M+H]⁺ (dexketoprofen) | 209.2, 105.2 | [8][9] |

| ESI Positive | 255.1 [M+H]⁺ (dexketoprofen) | 209.2 | [10] |

| ESI Negative | 253.1 [M-H]⁻ (dexketoprofen) | Not Specified | [11] |

The fragmentation of the protonated dexketoprofen molecule ([C₁₆H₁₄O₃+H]⁺, m/z 255.2) typically involves the loss of formic acid (HCOOH) to yield a fragment at m/z 209.2, and the characteristic benzoyl cation at m/z 105.2.[8]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Vis Spectroscopy Protocol

Objective: To determine the wavelength of maximum absorbance (λmax) and quantify Dexketoprofen trometamol.

Methodology:

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of Dexketoprofen trometamol and dissolve it in a 100 mL volumetric flask with the desired solvent (e.g., 0.1 N HCl or methanol) to obtain a concentration of 100 µg/mL.[3]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 30 µg/mL.[3]

-

Spectrophotometric Analysis:

-

Use a double beam UV-Vis spectrophotometer.

-

Scan the prepared solutions over a wavelength range of 200-400 nm.[3]

-

Use the corresponding solvent as a blank.

-

Record the absorbance spectra and determine the λmax.

-

For quantitative analysis, measure the absorbance of the working standard solutions at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of Dexketoprofen trometamol to identify its functional groups.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of Dexketoprofen trometamol with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[12]

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[12]

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

-

Mass Spectrometry (LC-MS/MS) Protocol

Objective: To confirm the molecular weight and study the fragmentation pattern of Dexketoprofen trometamol for its identification and quantification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Dexketoprofen trometamol in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Chromatographic Separation (LC):

-

Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18).

-

Use a mobile phase gradient of solvents like acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to achieve good separation.

-

-

Mass Spectrometric Detection (MS/MS):

-

Introduce the eluent from the LC column into the mass spectrometer with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in both positive and negative ion modes to detect the parent ions.

-

For fragmentation studies (MS/MS), select the parent ion of dexketoprofen (e.g., m/z 255.2 in positive mode) and subject it to collision-induced dissociation (CID).[8]

-

Detect and analyze the resulting fragment ions to elucidate the fragmentation pathway.

-

Mandatory Visualizations

Mechanism of Action: COX Inhibition Pathway

Dexketoprofen exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of Dexketoprofen trometamol.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of Dexketoprofen trometamol, essential for its analysis in research and quality control settings. The provided data and protocols for UV-Vis, FT-IR, and Mass Spectrometry offer a solid foundation for the characterization and quantification of this important NSAID. While detailed NMR data for the trometamol salt remains an area for further investigation, the information presented herein serves as a valuable reference for professionals in the pharmaceutical sciences.

References

- 1. Dexketoprofen | C16H14O3 | CID 667550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. jetir.org [jetir.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Pharmata » Submission » Simultaneous Spectrophotometric Determination of Dexketoprofen Trometamol and Thiocolchicoside by Using Principal Component Regression Multivariate Calibration Model in Combined Pharmaceutical Formulation [dergipark.org.tr]

- 6. medipol.edu.tr [medipol.edu.tr]

- 7. mdpi.com [mdpi.com]

- 8. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 9. isca.in [isca.in]

- 10. Research Journal of Chemical Sciences : Simple and sensitive LC-ESI-MS method for estimation of dexketoprofen in plasma samples - ISCA [isca.me]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

In vitro prostaglandin synthesis inhibition by Dexketoprofen

An In-Depth Technical Guide to the In Vitro Inhibition of Prostaglandin (B15479496) Synthesis by Dexketoprofen (B22426)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexketoprofen, the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, exerts its potent analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of prostaglandin synthesis.[1][2] This technical guide provides a comprehensive overview of the in vitro mechanisms by which dexketoprofen inhibits the cyclooxygenase (COX) enzymes, crucial catalysts in the arachidonic acid cascade. We will delve into the quantitative data defining its inhibitory potency, detail the established experimental protocols for assessing its activity, and visualize the core biochemical pathways and experimental workflows.

The Prostaglandin Synthesis Pathway and Point of Inhibition

Prostaglandins are lipid compounds that mediate physiological processes, including inflammation, pain, and fever.[3] Their synthesis is a multi-step enzymatic process known as the arachidonic acid cascade. The pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2.[4] Subsequently, the cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[5][6] This intermediate is then rapidly converted by various terminal synthases into a range of biologically active prostanoids, including Prostaglandin E2 (PGE2), a principal mediator of inflammation and pain.[4][7]

Dexketoprofen acts as a non-selective inhibitor of both COX-1 and COX-2, thereby blocking the production of PGH2 and, consequently, all downstream prostaglandins.[8][9] This inhibition is the cornerstone of its therapeutic effects.[3] The S-(+)-enantiomer (dexketoprofen) is responsible for this inhibitory activity, while the R-(-)-enantiomer is essentially inactive in this regard.[2][10]

Quantitative Analysis of COX Inhibition

The potency of a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. In vitro studies have established that dexketoprofen is a highly potent inhibitor of both COX isoforms.

| Inhibitor | Target Enzyme | IC50 Value | Reference |

| Dexketoprofen (S-(+)-Ketoprofen) | COX-1 | 1.9 nM | [11] |

| Dexketoprofen (S-(+)-Ketoprofen) | COX-2 | 27 nM | [11] |

Table 1: In Vitro Inhibitory Potency of Dexketoprofen against Cyclooxygenase Isoforms. Data indicates high potency against both enzymes, with a degree of selectivity towards COX-1 in this specific assay.

Experimental Protocols for Measuring In Vitro COX Inhibition

Several robust in vitro methods are employed to characterize the inhibitory activity of compounds like dexketoprofen against COX enzymes.[12] These assays vary in their complexity and physiological relevance but are fundamental to preclinical drug development.

Human Whole Blood Assay (WBA)

The WBA is considered a highly physiologically relevant ex vivo model because it measures COX activity within the complex cellular environment of human blood.[13][14]

-

Principle: The assay differentiates between COX-1 and COX-2 activity based on the cell types and stimuli used.

-

COX-1 Activity: Measured in platelets. Blood is allowed to clot, which activates platelets and induces COX-1-mediated synthesis of Thromboxane A2 (TxA2), measured as its stable metabolite, Thromboxane B2 (TxB2).

-

COX-2 Activity: Measured in monocytes. Lipopolysaccharide (LPS) is added to a separate blood sample to induce the expression of the COX-2 enzyme, which then produces PGE2.[15]

-

-

Methodology:

-

Sample Preparation: Freshly drawn human venous blood is collected into tubes containing an anticoagulant (for the COX-2 assay) or no anticoagulant (for the COX-1 assay).

-

Incubation with Inhibitor: Aliquots of blood are pre-incubated with various concentrations of dexketoprofen or a vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.

-

COX-2 Induction (for COX-2 assay): LPS is added to the appropriate samples and incubated for several hours (e.g., 18-24 hours) to stimulate COX-2 expression and subsequent PGE2 production.

-

COX-1 Induction (for COX-1 assay): Samples without anticoagulant are incubated at 37°C for a defined time (e.g., 1 hour) to allow for spontaneous clotting and TxB2 production.

-

Termination and Analysis: Reactions are stopped by centrifugation to separate plasma. The plasma levels of TxB2 (for COX-1) and PGE2 (for COX-2) are quantified using validated methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

-

Data Analysis: The percentage of inhibition at each dexketoprofen concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting a concentration-response curve.[16]

-

Purified Enzyme Assays (Colorimetric/Fluorometric)

These assays use purified COX-1 and COX-2 enzymes (often ovine or recombinant human) and are well-suited for high-throughput screening.[18][19]

-

Principle: These methods typically measure the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGG2 by the cyclooxygenase active site is followed by the reduction of PGG2 to PGH2 by the peroxidase active site. This peroxidase activity is used to drive a colorimetric or fluorometric reaction.[19]

-

Methodology:

-

Reaction Setup: In a microplate well, a reaction buffer containing heme (a necessary cofactor), the purified COX-1 or COX-2 enzyme, and various concentrations of dexketoprofen (or control) are combined.

-

Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and a chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[19]

-

Detection: As the COX enzyme functions, the probe is oxidized by the peroxidase activity, leading to a change in color or fluorescence. This change is monitored over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated from the kinetic data. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.

-

Conclusion

Dexketoprofen is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. In vitro assays consistently demonstrate its ability to block prostaglandin synthesis at nanomolar concentrations. The experimental protocols detailed herein, from physiologically relevant whole blood assays to high-throughput purified enzyme systems, are crucial tools for characterizing the pharmacological profile of dexketoprofen and other NSAIDs. The quantitative data derived from these methods underpins our understanding of its mechanism of action and provides a rational basis for its effective clinical use in the management of acute pain and inflammation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. hexiapharm.com [hexiapharm.com]

- 4. PathWhiz [pathbank.org]

- 5. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Dexketoprofen | C16H14O3 | CID 667550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jpp.krakow.pl [jpp.krakow.pl]

- 16. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

Physicochemical Properties of Dexketoprofen Trometamol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dexketoprofen (B22426) trometamol salt, a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and formulation activities by providing detailed data and methodologies.

Introduction

Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, the S-(+)-enantiomer of the racemic compound ketoprofen.[1] This salt form enhances the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API), leading to a more rapid onset of analgesic action.[2] A thorough understanding of its physicochemical properties is paramount for the development of stable, effective, and bioavailable dosage forms.

Quantitative Physicochemical Data

The key physicochemical parameters of dexketoprofen trometamol are summarized in the tables below for easy reference and comparison.

Table 1: Solubility of Dexketoprofen Trometamol

| Solvent/Medium | Solubility | Reference |

| Water | Highly soluble | [3] |

| DMSO | ≥ 2.5 mg/mL | [3] |

| 0.1 N HCl | Lowest solubility among tested buffers | [4] |

| pH 6.8 Buffer | Highest solubility among tested buffers | [4] |

Table 2: pKa and Partition Coefficient

| Property | Value | Reference |

| pKa (at 37 °C) | 4.02 | [4] |

| LogP (Octanol/Water) | 3.61 | [4] |

Table 3: Thermal Properties of Polymorphic Forms

| Polymorph | Melting Point (°C) | Onset of Melting (°C) | Enthalpy of Fusion (J/g) | Reference |

| Form A | 105.5 - 105.7 | 104.6 - 104.7 | 125 - 135 | [5] |

| Form B | 103.1 - 103.3 | 102.1 - 102.5 | 110 - 120 | [6] |

Table 4: Stability of Dexketoprofen Trometamol under Stress Conditions

| Condition | Observation | Reference |

| Acidic (5 M HCl, 80°C, 1 hr) | ~15-20% degradation | [7] |

| Alkaline (5 M NaOH, 80°C, 1 hr) | ~20% degradation | [7] |

| Oxidative (30% H₂O₂, RT, 1 hr) | ~30% degradation | [7] |

| Photochemical (Sunlight, 1 hr) | >50% degradation | [7] |

| Neutral Hydrolysis | Relatively stable | [8] |

| Dry Heat | Relatively stable | [8] |

| UV Light | Relatively stable | [8] |

Experimental Protocols

Detailed methodologies for the characterization of dexketoprofen trometamol are provided below.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of dexketoprofen trometamol is determined using the shake-flask method.

-

Preparation: An excess amount of dexketoprofen trometamol is added to a known volume of the desired solvent (e.g., purified water, phosphate (B84403) buffer pH 7.4) in a sealed container.

-

Equilibration: The container is agitated in a thermostatically controlled shaker bath at a specified temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots of the supernatant are withdrawn at predetermined time intervals and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-